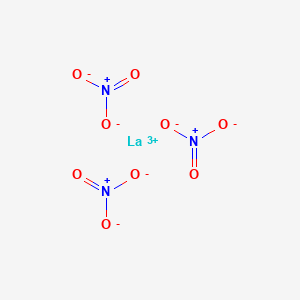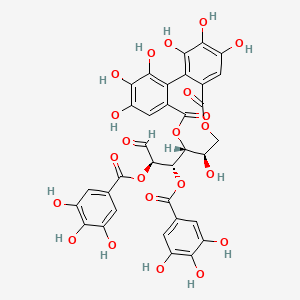
Lanthanum nitrate
Übersicht
Beschreibung
Lanthanum nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used in the extraction and purification of lanthanum from its ores. It decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum nitrate is typically prepared by reacting lanthanum oxide (La₂O₃) with nitric acid (HNO₃). The reaction produces this compound and water:
[ \text{La}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
This reaction is carried out under controlled conditions to ensure complete conversion of lanthanum oxide to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves dissolving lanthanum oxide in concentrated nitric acid, followed by crystallization to obtain pure this compound. The crystallized product is then dried and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound decomposes upon heating to form lanthanum oxide, nitric oxide, and oxygen.
Reduction: this compound can be reduced to lanthanum oxide using reducing agents.
Substitution: this compound can react with other compounds to form different lanthanum salts.
Common Reagents and Conditions
Oxidation: Heating this compound to 499°C results in its decomposition.
Reduction: Reducing agents such as hydrogen gas can be used to convert this compound to lanthanum oxide.
Substitution: Reactions with sodium fluoride (NaF) can produce lanthanum fluoride (LaF₃) and sodium nitrate (NaNO₃):
[ \text{La(NO}_3\text{)}_3 + 3\text{NaF} \rightarrow \text{LaF}_3 + 3\text{NaNO}_3 ]
Major Products
The major products formed from these reactions include lanthanum oxide, lanthanum fluoride, nitric oxide, and sodium nitrate .
Wissenschaftliche Forschungsanwendungen
Lanthanum nitrate has a wide range of applications in scientific research, including:
Biology: this compound is used in biological studies to investigate the role of lanthanum in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a contrast agent in medical imaging.
Industry: This compound is used in the production of specialty glasses, ceramics, and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of lanthanum nitrate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate compounds and enhances the reaction rate. In biological systems, this compound can interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Lanthanum nitrate can be compared with other lanthanum salts such as lanthanum chloride (LaCl₃) and lanthanum sulfate (La₂(SO₄)₃). While all these compounds contain lanthanum, they differ in their chemical properties and applications:
Lanthanum chloride: Used in water treatment and as a catalyst in organic synthesis.
Lanthanum sulfate: Used in the production of specialty glasses and ceramics.
This compound is unique due to its high solubility in water and its use as a precursor for various lanthanum compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an important compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
lanthanum(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKNKUEBJQCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890639 | |
| Record name | Lanthanum (III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Mallinckrodt Baker MSDS] Soluble in water; [Nordberg, p. 904] | |
| Record name | Lanthanum nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35099-99-1, 10099-59-9 | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035099991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum (III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANTHANUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33A856C3T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)




![[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol](/img/structure/B1212540.png)
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
